molecular formula C18H17N3O2 B5832603 N'-(2,8-dimethylquinolin-4-yl)-2-hydroxybenzohydrazide

N'-(2,8-dimethylquinolin-4-yl)-2-hydroxybenzohydrazide

Cat. No.: B5832603
M. Wt: 307.3 g/mol
InChI Key: CHMCZQUBYNSORB-UHFFFAOYSA-N
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Description

N’-(2,8-dimethylquinolin-4-yl)-2-hydroxybenzohydrazide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,8-dimethylquinolin-4-yl)-2-hydroxybenzohydrazide typically involves the reaction of 2,8-dimethylquinoline-4-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,8-dimethylquinolin-4-yl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2,8-dimethylquinolin-4-yl)-2-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of N’-(2,8-dimethylquinolin-4-yl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    2,8-dimethylquinoline: A precursor in the synthesis of N’-(2,8-dimethylquinolin-4-yl)-2-hydroxybenzohydrazide.

    4-hydroxyquinoline: Shares a similar quinoline core structure.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

N’-(2,8-dimethylquinolin-4-yl)-2-hydroxybenzohydrazide is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other quinoline derivatives.

Properties

IUPAC Name

N'-(2,8-dimethylquinolin-4-yl)-2-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-6-5-8-13-15(10-12(2)19-17(11)13)20-21-18(23)14-7-3-4-9-16(14)22/h3-10,22H,1-2H3,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMCZQUBYNSORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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